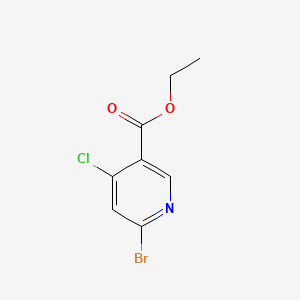![molecular formula C26H36Br2O2S2 B567473 2,6-Dibromo-4,8-bis((2-éthylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophène CAS No. 1226782-13-3](/img/structure/B567473.png)
2,6-Dibromo-4,8-bis((2-éthylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is widely used as a material in organic optoelectronic devices, especially in solar cells and organic field-effect transistors (OFET). It has good electron transport and photovoltaic properties, which can be used to improve the photoelectric conversion efficiency and device performance .
Synthesis Analysis
A sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) has been reported for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[1,2-b:4,5-b’]dithiophene core with 2,6-dibromo substituents and 4,8-bis((2-ethylhexyl)oxy) groups .Chemical Reactions Analysis
This compound has been used in the fabrication of organic photovoltaics (OPVs) with blended active layers . It has also been used as a reactant in the formation of a panchromatic sensitizer for dye-sensitized solar cells .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 624.0±50.0 °C. It has a density of 1.346 and is typically stored under inert gas (nitrogen or Argon) at 2–8 °C. It appears as a clear liquid with a light yellow to brown color .Applications De Recherche Scientifique
Blocs de construction de semi-conducteurs organiques
Le composé est utilisé comme un bloc de construction dans la création de semi-conducteurs organiques . Les semi-conducteurs organiques sont un type de semi-conducteur fabriqué à partir de matériaux organiques, généralement des polymères ou de petites molécules. Ils sont utilisés dans une variété d'applications, notamment les diodes électroluminescentes organiques (OLED), les photovoltaïques organiques (OPV) et les transistors organiques à effet de champ (OFET).
Réglage de l'oxydation des sulfures
Une étude rapporte une approche de réglage de l'oxydation des sulfures dans le 4,8-bis(5-(2-éthylhexyl)thiophène-2-yl)benzo[1,2-b:4,5-b']dithiophène (BDTT) pour construire une série de copolymères de type double accepteur 1-2 (A1-A2) . Cette approche démontre que le copolymère de type A1-A2 a le potentiel de surpasser le copolymère de type D-A et l'homopolymère de type A-A.
Photovoltaïques organiques (OPV)
Le composé est utilisé comme additif dans la préparation du poly[[4,8-bis[(2-éthylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophène-2,6-diyl][3-fluoro-2-[(2-éthylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]:[6,6]-phénylC71-butyrate de méthyle . Ceci trouve une application dans la fabrication de photovoltaïques organiques (OPV). Les OPV sont un type de cellule solaire qui utilise l'électronique organique pour convertir la lumière en électricité.
Fabrication de couches actives mélangées
Le composé est utilisé dans la fabrication de couches actives mélangées de poly[[4,8-bis[(2-éthylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophène-2,6-diyl][3-fluoro-2-[(2-éthylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]:[6,6]-phénylC71-butyrate de méthyle (PTB7:PC71BM) . Ces couches sont utilisées dans la construction de dispositifs photovoltaïques organiques.
Mécanisme D'action
Target of Action
It is known to be used in the construction of copolymers .
Mode of Action
The compound interacts with its targets through a process known as sulfide oxidation tuning . This process involves constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
The process of sulfide oxidation tuning in the construction of copolymers suggests that it may play a role in the chemical reactions involved in polymer formation .
Result of Action
The result of the action of 2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is the formation of copolymers with different numbers of sulfonyl groups . These copolymers have the potential to supersede the D–A-type copolymer and A–A-type homopolymer .
Orientations Futures
Propriétés
IUPAC Name |
2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36Br2O2S2/c1-5-9-11-17(7-3)15-29-23-19-13-21(27)32-26(19)24(20-14-22(28)31-25(20)23)30-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHJSVWOWIHEIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CC)CCCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Br2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679840 |
Source


|
| Record name | 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226782-13-3 |
Source


|
| Record name | 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1226782-13-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,7-Dibromoimidazo[1,2-a]pyridine](/img/structure/B567400.png)




